3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
Overview
Description
The compound “3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine” is a chemical compound with the CAS Number: 330786-24-8 and a molecular weight of 303.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H13N5O/c18-16-14-15 (21-22-17 (14)20-10-19-16)11-6-8-13 (9-7-11)23-12-4-2-1-3-5-12/h1-10H, (H3,18,19,20,21,22) . This code provides a standard way to encode the compound’s molecular structure using text.Scientific Research Applications
Synthesis and Chemical Properties
- Novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized through a [3+2] cycloaddition process. This synthesis involves intramolecular cyclization and condensation reactions, showcasing the compound's potential in creating diverse chemical structures (Rahmouni et al., 2014).
Biological and Medicinal Applications
- Research has shown that certain pyrazolo[3,4-d]pyrimidine derivatives, related to the compound , possess anticancer properties. These compounds, through their unique structures, have been tested for in vitro anticancer activity against Ehrlich ascites carcinoma cells (Ghorab et al., 2009).
- Another study highlights the synthesis of pyrazolopyrimidine derivatives with significant antibacterial activity. This indicates the potential of these compounds in developing new antibacterial agents (Rahmouni et al., 2014).
- A series of pyrazolopyrimidines derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, further underscoring their potential in therapeutic applications (Rahmouni et al., 2016).
- Some pyrazolo[3,4-d]pyrimidin-4-one derivatives show promising antitumor activity, especially against specific cancer cell lines, highlighting the compound's relevance in cancer research (Abdellatif et al., 2014).
Novel Compound Synthesis
- Research includes the efficient synthesis of a hybrid compound with the pyrazolo[3,4-d]pyrimidine structure, indicating versatility in chemical synthesis and potential for discovering new biologically active compounds (Noh et al., 2020).
Pharmaceutical and Drug Design
- The compound and its derivatives have been explored for their role as alpha 1-adrenoceptor antagonists, with potential applications in treating conditions related to adrenergic receptor activity (Elworthy et al., 1997).
- In the realm of kinase inhibitors, pyrazolopyrimidine derivatives have been identified as potent and selective inhibitors of the mammalian target of rapamycin (mTOR) kinase, essential in cancer therapy (Nowak et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSQYTDPBDNDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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